molecular formula C12H22O3S B14062940 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol CAS No. 101822-40-6

1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol

Cat. No.: B14062940
CAS No.: 101822-40-6
M. Wt: 246.37 g/mol
InChI Key: HJPMSWLUFMXGMT-UHFFFAOYSA-N
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Description

1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol typically involves multiple steps. One common method includes the reaction of cyclopentanone with 2-methylpropane-2-sulfonyl chloride in the presence of a base to form the intermediate sulfonyl compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, often acting as a reactive site for binding or catalysis. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2-Methyl-2-propen-1-ol: Shares a similar alkene structure but lacks the cyclopentane ring and sulfonyl group.

    Prop-2-en-1-ol: Similar in having an alkene and alcohol functional group but differs in overall structure.

    Isobutylene: A related hydrocarbon with a similar branched structure but without the sulfonyl and cyclopentane components.

Uniqueness: 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, sulfonyl group, and alkene functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

101822-40-6

Molecular Formula

C12H22O3S

Molecular Weight

246.37 g/mol

IUPAC Name

1-(2-tert-butylsulfonylprop-2-enyl)cyclopentan-1-ol

InChI

InChI=1S/C12H22O3S/c1-10(16(14,15)11(2,3)4)9-12(13)7-5-6-8-12/h13H,1,5-9H2,2-4H3

InChI Key

HJPMSWLUFMXGMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=C)CC1(CCCC1)O

Origin of Product

United States

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